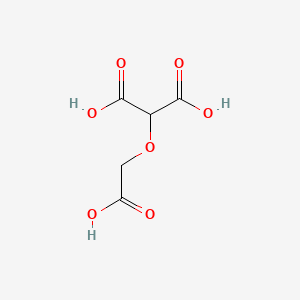
Propanedioic acid, (carboxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (carboxymethoxy)-: (carboxymethoxy)propanedioic acid , is a dicarboxylic acid with the molecular formula C5H6O7 . This compound contains three carboxylic acid groups and an ether linkage, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Chloroacetic Acid: One classical method involves the reaction of chloroacetic acid with sodium carbonate to form the sodium salt, which is then reacted with sodium cyanide to produce the sodium salt of cyanoacetic acid.
Hydrolysis of Esters: Industrially, propanedioic acid can be produced by the hydrolysis of dimethyl malonate or diethyl malonate.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction of propanedioic acid can yield primary alcohols.
Common Reagents and Conditions:
Sulfuryl Chloride or Bromine: These reagents can yield mono- or dihalogenated derivatives.
Thionyl Chloride or Phosphorus Pentachloride: These reagents form mono- or diacyl chlorides.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Pharmaceuticals: Propanedioic acid is used as a building block in the synthesis of various pharmaceuticals due to its ability to form rings easily.
Biology:
Enzyme Inhibition: It is used as an inhibitor in studies of the Krebs cycle, particularly inhibiting succinate dehydrogenase.
Medicine:
Antitumor Agents: Research has explored platinum complexes of propanedioic acid and its derivatives as potential antitumor agents.
Industry:
Specialty Polymers and Resins: It serves as a building block in the production of specialty polymers and resins.
Food Applications: Used as a flavor enhancer, pH regulator, and color retention agent.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Oxalic Acid: Another dicarboxylic acid with similar reactivity.
Succinic Acid: A dicarboxylic acid involved in the Krebs cycle.
Fumaric Acid: Another compound in the Krebs cycle with similar properties.
Uniqueness:
Eigenschaften
CAS-Nummer |
55203-12-8 |
|---|---|
Molekularformel |
C5H6O7 |
Molekulargewicht |
178.10 g/mol |
IUPAC-Name |
2-(carboxymethoxy)propanedioic acid |
InChI |
InChI=1S/C5H6O7/c6-2(7)1-12-3(4(8)9)5(10)11/h3H,1H2,(H,6,7)(H,8,9)(H,10,11) |
InChI-Schlüssel |
LVVZBNKWTVZSIU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)OC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


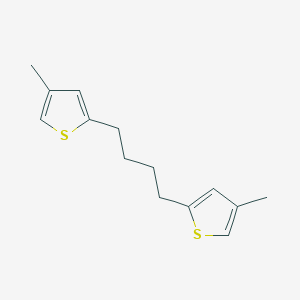
![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)

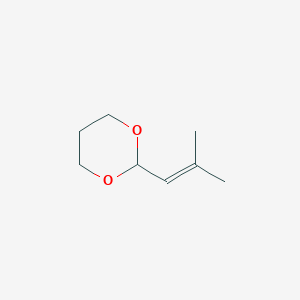


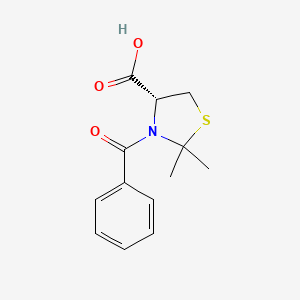


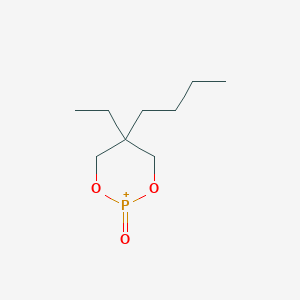
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)
![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)
![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
